molecular formula C13H16N4O3S2 B2613908 1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea CAS No. 922818-84-6

1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B2613908
CAS No.: 922818-84-6
M. Wt: 340.42
InChI Key: KREBUHQAGGFSRB-UHFFFAOYSA-N
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Description

1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and is substituted with methoxyethylthio and methoxyphenylurea groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole core. Subsequent steps include the introduction of the methoxyethylthio group through nucleophilic substitution reactions and the attachment of the methoxyphenylurea moiety via urea formation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the urea linkage and formation of corresponding amines and carboxylic acids.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The thiadiazole ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or alter cellular signaling pathways by interacting with receptors. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea can be compared with other thiadiazole derivatives and urea-containing compounds:

    Similar Compounds: Examples include 1-(5-((2-Hydroxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea and 1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea.

    Uniqueness: The presence of both methoxyethylthio and methoxyphenylurea groups in the same molecule imparts unique chemical properties and reactivity, distinguishing it from other similar compounds

Properties

IUPAC Name

1-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-19-7-8-21-13-17-16-12(22-13)15-11(18)14-9-3-5-10(20-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREBUHQAGGFSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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